molecular formula C17H11Cl2NO2 B8722245 5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxy-1-butynyl)-benzoxazole

5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxy-1-butynyl)-benzoxazole

Cat. No.: B8722245
M. Wt: 332.2 g/mol
InChI Key: AAKYWUJQMAQBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxy-1-butynyl)-benzoxazole is a useful research compound. Its molecular formula is C17H11Cl2NO2 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

4-[5-chloro-2-(2-chlorophenyl)-1,3-benzoxazol-7-yl]but-3-yn-2-ol

InChI

InChI=1S/C17H11Cl2NO2/c1-10(21)6-7-11-8-12(18)9-15-16(11)22-17(20-15)13-4-2-3-5-14(13)19/h2-5,8-10,21H,1H3

InChI Key

AAKYWUJQMAQBKX-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=C2C(=CC(=C1)Cl)N=C(O2)C3=CC=CC=C3Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.98 g (46.6 mmol) of 7-bromo-5-chloro-2-(2-chlorophenyl)-benzoxazole and 5 5.48 ml (69.9 mmol) of (±)-3-butyn-2-ol were heated for 6 h at 90-5° C. in 47 ml of toluene with 47 ml of triethylamine, 163.5 mg (233 μmol) of bis-triphenylphosphine-palladium(II)-dichloride and 8.9 mg (46.6 23 μmol) of copper(I) iodide. The reaction was filtered and the solid washed with toluene. The filtrate was evaporated in vacuo to dryness, the residue taken up in 150 ml of dichloromethane, extracted twice with 50 ml of 1 N HCl, dried with sodium sulfate, and filtered through 120 g of silica gel in a column. The title compound (11.11 g) was recovered as an off-white solid. A recrystallized sample from di-isopropyl ether had mp 129-31° C.
Quantity
15.98 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
5.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis-triphenylphosphine palladium(II)-dichloride
Quantity
163.5 mg
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
8.9 mg
Type
catalyst
Reaction Step One

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